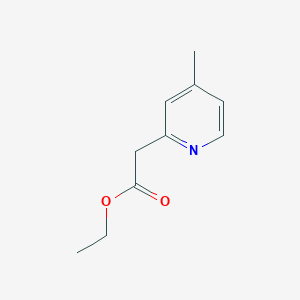

Ethyl 2-(4-methylpyridin-2-yl)acetate

Description

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

ethyl 2-(4-methylpyridin-2-yl)acetate |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)7-9-6-8(2)4-5-11-9/h4-6H,3,7H2,1-2H3 |

InChI Key |

UDJPMHNFTJZSBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=NC=CC(=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers on the Pyridine Ring

Pyridine esters with methyl substituents at different positions exhibit distinct physicochemical and synthetic properties:

Key Insights :

- The 5-methyl isomer (1b ) shows higher synthetic efficiency, possibly due to steric or electronic effects favoring catalysis.

- Substituent position influences polarity: The 4-methyl group in 1c may enhance lipophilicity compared to 5-substituted analogs.

Heterocyclic Variants

Replacing pyridine with other nitrogen-containing rings alters properties significantly:

Key Insights :

Functional Group Modifications

Varying the ester group or introducing alternative functionalities impacts reactivity and applications:

Key Insights :

- Amides (e.g., compound 277) are more hydrolytically stable than esters, favoring pharmaceutical applications.

Q & A

Q. What challenges arise in quantifying degradation products of this compound under physiological conditions?

Q. How does the compound’s stability under varying pH conditions impact its storage and handling?

Q. What computational methods predict the compound’s interaction with biological targets?

- Answer :

- Molecular Dynamics (MD) : Simulates binding to ATP-binding pockets (e.g., EGFR kinase) .

- QSAR Models : Correlate substituent electronegativity with IC₅₀ values for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.